molecular formula C18H20N4O3S B2893405 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1226457-40-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2893405
CAS No.: 1226457-40-4
M. Wt: 372.44
InChI Key: RABKUXCRJVVORK-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule designed for research purposes. This compound features a benzothiazole core, a scaffold recognized in medicinal chemistry for its diverse biological activities, linked to a substituted pyrimidinone ring via an acetamide bridge. The specific combination of these moieties suggests potential as a candidate for investigating enzyme inhibition and signal transduction pathways. Benzothiazole derivatives are frequently explored for their varied biological activities. The presence of the pyrimidinone group, a common feature in molecules that modulate kinase activity, indicates this compound may have value in oncology research, particularly in studying abnormal cell growth. Researchers may find it useful as a building block in chemical synthesis or as a lead compound for developing new therapeutic agents. This product is exclusively intended for research purposes and is not designed for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-25-12-5-6-13-15(7-12)26-18(20-13)21-16(23)9-22-10-19-14(11(2)3)8-17(22)24/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKUXCRJVVORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group, combined with a pyrimidinyl acetamide structure. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, with a molecular weight of approximately 348.43 g/mol. The presence of both the benzothiazole and pyrimidine structures contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of the ethoxy and pyrimidine substituents.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, N-(6-chlorobenzo[d]thiazol-2-yl)acetamide has demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant and urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

Enzyme Inhibition

Molecular docking studies suggest that this compound effectively binds to target enzymes such as urease. The interaction is primarily facilitated through hydrogen bonding, which is crucial for its mechanism of action against these enzymes. This binding affinity indicates potential applications in treating conditions associated with enzyme dysregulation.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that derivatives of benzothiazole, including those similar to this compound, exhibit cytotoxic effects against cancer cell lines. The exact mechanisms are still under investigation, but they may involve the induction of apoptosis or cell cycle arrest.

Case Studies

In a study published in the Indian Journal of Heterocyclic Chemistry, researchers synthesized several benzothiazole derivatives and assessed their biological activities, highlighting the potential of compounds like this compound in drug development .

Another investigation focused on the antibacterial properties of related compounds, demonstrating effective inhibition against strains such as E. coli and S. aureus, which could be extrapolated to predict similar efficacy for our compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyrimidinone and Benzothiazole Moieties

Compound 7 : N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (C₂₃H₁₇N₅O₄S₃)
  • Key Differences: Replaces the pyrimidinone with a benzo[g]quinazolinone system and introduces a sulfamoylphenyl group.
  • Melting point: 255.9°C.
Compound 8c : 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (C₂₁H₁₄N₆O₅S₂)
  • Key Differences: Features a nitro group on benzothiazole and cyano/methoxyphenyl on pyrimidinone.
  • Melting point: 273–275°C; IR shows strong C≡N (2221 cm⁻¹) and C=O (1700 cm⁻¹) stretches.
  • Synthesis : 71% yield via nucleophilic substitution.
Compound 20 : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (C₂₁H₁₇F₃N₄O₃S₂)
  • Key Differences: Trifluoromethyl on benzothiazole and 4-methoxybenzyl on pyrimidinone.
  • Properties : CF₃ group increases metabolic stability but reduces solubility. Likely higher logP than the target compound.

Analogues with Alternative Heterocycles or Substituents

Compound 12 : 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (C₁₄H₁₇N₃O₂S)
  • Key Differences : Replaces benzothiazole with thiophen-2-ylmethyl.
Compound 4b : N-(2-(6-Ethoxy-5-((6-ethoxybenzo[d]thiazol-2-yl)diazenyl)benzo[d]thiazol-2-yl)diazenyl)-...acetamide (Complex structure)
  • Key Differences : Contains diazenyl linkages and multiple ethoxybenzothiazole units.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 7 Compound 8c Compound 20
Molecular Weight ~360 (estimated) 523.61 514.52 494.51
Melting Point (°C) Not reported 255.9 273–275 Not reported
Key IR Absorptions ~1680 (C=O), 1250 (C-O) 1680, 1678 (2×C=O) 2221 (C≡N), 1700 (C=O) 1700 (C=O)
Lipophilicity (logP) Moderate (isopropyl) High (sulfonamide) Moderate (nitro) High (CF₃)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation and acylation reactions. For example, coupling a benzothiazole derivative with a substituted pyrimidinone via an acetamide linker. Critical parameters include temperature (60–120°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., EDCI/HOBt for amide bond formation). Reaction times vary between 12–48 hours, with yields improved by optimizing stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., C=O at ~1650 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with >95% threshold .

Q. How does the compound’s benzothiazole-pyrimidine-acetamide framework influence its solubility and bioavailability?

  • Methodological Answer : The ethoxy group on benzothiazole enhances lipophilicity, while the pyrimidinone’s ketone and acetamide linker improve aqueous solubility. Computational logP calculations (e.g., using Molinspiration) predict membrane permeability. Experimental validation involves shake-flask assays in octanol/water systems .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energetics to identify rate-limiting steps. For example, ICReDD’s reaction path search methods combine quantum chemistry with machine learning to predict optimal catalysts or solvents. This reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolic Profiling : LC-MS/MS to identify degradation products in hepatic microsomes.
  • Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human clearance.
  • Target Engagement Assays : Surface Plasmon Resonance (SPR) to confirm binding affinity in physiological buffers .

Q. What methodologies are used to study the compound’s interaction with specific enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases or GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by measuring protein thermal stability shifts .

Q. How do structural modifications (e.g., substituent variations) alter the compound’s biological activity?

  • Methodological Answer : A SAR (Structure-Activity Relationship) table compares analogs:

Substituent PositionModificationBiological Activity ChangeReference
Benzothiazole (6-position)Ethoxy → Methoxy↓ Anticancer IC₅₀ by 2-fold
Pyrimidinone (4-position)Isopropyl → Phenyl↑ Anti-inflammatory activity
  • Modifications are guided by molecular dynamics simulations to retain binding pocket complementarity .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell Panel Screening : Test across 5+ cell lines (e.g., NCI-60) to identify lineage-specific sensitivity.
  • Mechanistic Profiling : RNA-seq to correlate gene expression (e.g., ABC transporters) with resistance.
  • Redox Assays : Measure ROS generation to differentiate cytotoxic vs. cytostatic effects .

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